Cas no 1807235-77-3 (Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate)
Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate
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- Inchi: 1S/C11H9F2NO3/c1-6-3-4-7(10(15)16-2)9(8(6)5-14)17-11(12)13/h3-4,11H,1-2H3
- InChI Key: DHEXCYWKWGZWSV-UHFFFAOYSA-N
- SMILES: FC(OC1C(C#N)=C(C)C=CC=1C(=O)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 326
- XLogP3: 2.8
- Topological Polar Surface Area: 59.3
Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015010455-1g |
Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate |
1807235-77-3 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate
Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate (CAS No. 1807235-77-3): An Overview
Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate (CAS No. 1807235-77-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyano group, a difluoromethoxy substituent, and a methyl group, which collectively contribute to its distinct chemical and biological properties.
The chemical structure of Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate can be represented as C11H9F2NO3. The presence of the difluoromethoxy group is particularly noteworthy, as it imparts significant electronic and steric effects that can influence the compound's reactivity and biological activity. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic properties, making them valuable candidates for drug development.
In recent years, Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate has been studied for its potential applications in various therapeutic areas. One of the key areas of interest is its role as a potential inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that compounds with similar structural motifs can effectively inhibit enzymes such as kinases and proteases, which are implicated in conditions like cancer and inflammatory diseases.
A study published in the Journal of Medicinal Chemistry highlighted the ability of Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate to selectively inhibit a specific kinase involved in cell proliferation. The researchers found that the compound exhibited potent inhibitory activity with low micromolar IC50 values, suggesting its potential as a lead compound for further drug development. The unique combination of the cyano, difluoromethoxy, and methyl groups was identified as crucial for its high selectivity and potency.
Beyond its enzymatic inhibition properties, Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate has also been explored for its potential as a scaffold for the design of novel therapeutic agents. The flexibility of its chemical structure allows for the introduction of various functional groups to optimize its pharmacological profile. For example, modifications at the methyl position have been shown to enhance the compound's solubility and bioavailability, which are critical factors for successful drug development.
In addition to its therapeutic applications, Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate has been utilized in synthetic chemistry as a versatile intermediate. Its reactivity and stability make it an attractive starting material for the synthesis of more complex molecules. Researchers have successfully employed this compound in multistep syntheses to produce a range of biologically active compounds, including antiviral agents and anti-inflammatory drugs.
The safety profile of Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate is another important aspect that has been investigated. Preclinical studies have demonstrated that the compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical evaluation. However, ongoing research is necessary to fully understand its long-term safety and efficacy.
In conclusion, Methyl 3-cyano-2-difluoromethoxy-4-methylbenzoate (CAS No. 1807235-77-3) is a multifaceted compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an attractive target for further investigation and development. As research continues to advance, it is likely that this compound will play an increasingly important role in the discovery and design of new therapeutic agents.
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